molecular formula C7H10O2 B14862121 2-Prop-2-ynyl-1,4-dioxane

2-Prop-2-ynyl-1,4-dioxane

Cat. No.: B14862121
M. Wt: 126.15 g/mol
InChI Key: KRNROVCEKRVBAE-UHFFFAOYSA-N
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Description

2-Prop-2-ynyl-1,4-dioxane is an organic compound with the molecular formula C7H10O2. It is a derivative of 1,4-dioxane, where one of the hydrogen atoms is replaced by a prop-2-ynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-ynyl-1,4-dioxane typically involves the reaction of 1,4-dioxane with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic oxygen atom of 1,4-dioxane attacks the electrophilic carbon atom of propargyl bromide, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-ynyl-1,4-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction could produce alkenes or alkanes .

Scientific Research Applications

2-Prop-2-ynyl-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Prop-2-ynyl-1,4-dioxane involves its interaction with various molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate oxidative stress and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Prop-2-ynyl-1,4-dioxane is unique due to the presence of both the dioxane ring and the prop-2-ynyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-prop-2-ynyl-1,4-dioxane

InChI

InChI=1S/C7H10O2/c1-2-3-7-6-8-4-5-9-7/h1,7H,3-6H2

InChI Key

KRNROVCEKRVBAE-UHFFFAOYSA-N

Canonical SMILES

C#CCC1COCCO1

Origin of Product

United States

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